Cas no 905692-47-9 (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide structure
905692-47-9 structure
商品名:N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS番号:905692-47-9
MF:C14H12N2O2S2
メガワット:304.387280464172
CID:5868794
PubChem ID:4171512

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-(4-methoxy-7-methyl-2-benzothiazolyl)-
    • 905692-47-9
    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
    • AKOS024586190
    • F0600-1306
    • インチ: 1S/C14H12N2O2S2/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17)
    • InChIKey: GTMGIMSFXBIDAH-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=NC3=C(OC)C=CC(C)=C3S2)=O)SC=CC=1

計算された属性

  • せいみつぶんしりょう: 304.03401998g/mol
  • どういたいしつりょう: 304.03401998g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 108Ų

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0600-1306-5mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0600-1306-1mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0600-1306-15mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0600-1306-20μmol
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0600-1306-10μmol
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0600-1306-4mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0600-1306-5μmol
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0600-1306-3mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0600-1306-10mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0600-1306-2mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
905692-47-9 90%+
2mg
$59.0 2023-05-17

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 関連文献

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamideに関する追加情報

Introduction to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 905692-47-9)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, identified by its CAS number 905692-47-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiazole and thiophene families, which are well-documented for their diverse biological activities and potential applications in drug development. The structural motif of this molecule combines the unique properties of benzothiazole and thiophene, making it a promising candidate for further exploration in medicinal chemistry.

The< b>4-methoxy-7-methyl-1,3-benzothiazol-2-yl moiety is a critical feature of this compound, contributing to its distinct chemical and biological properties. The methoxy group at the 4-position and the methyl group at the 7-position enhance the compound's solubility and reactivity, which are essential factors in drug design. Additionally, the presence of the thiophene ring at the 2-position introduces a further layer of complexity, enabling various interactions with biological targets. These structural elements make N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. Benzothiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is no exception and has been investigated for its potential pharmacological effects. Studies have shown that this molecule exhibits promising activity against various disease-related targets, making it an attractive candidate for further development.

One of the most intriguing aspects of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is its ability to interact with biological macromolecules. The benzothiazole and thiophene rings provide multiple sites for binding to proteins and enzymes, which are crucial for many physiological processes. This interaction can lead to modulatory effects on cellular functions, potentially offering therapeutic benefits. For instance, research has indicated that this compound may interfere with the activity of certain enzymes involved in cancer progression or inflammatory responses.

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the benzothiazole core followed by functionalization with the thiophene ring. The introduction of the methoxy and methyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structure-property relationships of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-y l)thiophene -2-carboxamide. Molecular modeling studies have provided insights into how the compound interacts with biological targets at an atomic level. These studies not only help in predicting the pharmacological activity but also guide the design of analogs with enhanced properties. By leveraging computational tools, researchers can optimize the molecular structure to improve efficacy and reduce potential side effects.

The pharmacological profile of N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 -yl )thiophene -2-carboxamide is still under active investigation. Preliminary studies have suggested that this compound may exhibit inhibitory effects on key enzymes implicated in diseases such as cancer and inflammation. For example, it has been observed to modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin synthesis and play a role in pain and inflammation responses.

In addition to its enzymatic activity, N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 -yl )thiophene -2-carboxamide has shown potential as an antioxidant agent. Oxidative stress is a common feature in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species may contribute to its therapeutic potential by protecting cells from oxidative damage.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies using N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 -yl )thiophene -2-carboxamide have provided valuable insights into its pharmacokinetic properties. These studies have revealed that the compound exhibits reasonable bioavailability and metabolic stability, suggesting its feasibility for further clinical development.

The future directions for research on N-(4-methoxy -7 -methyl -1 ,3 -benzothiazol -2 yl )thiophene -2-carboxamide are multifaceted. Further exploration of its mechanism of action will be crucial in understanding how it exerts its therapeutic effects. Additionally, synthetic modifications can be explored to develop derivatives with improved pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.

In conclusion, N-(4-methoxy--7--methyl--1 ,3--benzothiazol-- 22 yl )thiophene-- 22 carboxamide (CAS No.90569 247--9) is a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of benzothiazole and thiophene moieties makes it a versatile scaffold for drug discovery . With ongoing research aimed at elucidating its pharmacological properties and optimizing its chemical structure , this compound holds promise as a future therapeutic agent . As our understanding of molecular interactions continues to advance , N-(4--methox y-- 77 --methyl-- 11 ,33 --benzothia z ol-- 22 yl )thioph ene-- 22 carbox amide) is poised to make meaningful contributions to medicinal chemistry . p >

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